REACTION_SMILES
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[Al+3:30].[F:1][c:2]1[cH:3][c:4]2[n:5][c:6]3[c:11]([c:12]([NH:16][CH2:17][c:18]4[c:19]([C:24]([F:25])([F:26])[F:27])[cH:20][cH:21][cH:22][cH:23]4)[c:13]2[cH:14][cH:15]1)[C:10](=[O:28])[CH2:9][CH2:8][CH2:7]3.[H-:29].[H-:32].[H-:33].[H-:34].[Li+:31].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1>>[F:1][c:2]1[cH:3][c:4]2[n:5][c:6]3[c:11]([c:12]([NH:16][CH2:17][c:18]4[c:19]([C:24]([F:25])([F:26])[F:27])[cH:20][cH:21][cH:22][cH:23]4)[c:13]2[cH:14][cH:15]1)[CH:10]([OH:28])[CH2:9][CH2:8][CH2:7]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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O=C1CCCc2nc3cc(F)ccc3c(NCc3ccccc3C(F)(F)F)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2nc3cc(F)ccc3c(NCc3ccccc3C(F)(F)F)c21
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC1CCCc2nc3cc(F)ccc3c(NCc3ccccc3C(F)(F)F)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |